

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Substituted Quinazolinones

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Compound of Interest

Compound Name: *N*-Acetyl-*N*-[2-isopropyl-4-oxo-3(4*H*)-quinazolinyl]acetamide

CAS No.: 178244-37-6

Cat. No.: B061926

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Executive Summary: The Scaffold Advantage

In the landscape of nitrogen-heterocycle drug discovery, the quinazolin-4(3*H*)-one scaffold occupies a "privileged" status, distinct from its fully aromatic cousin, the quinazoline.^{[1][2]} While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) have dominated the kinase inhibitor market, 2-substituted quinazolinones offer a strategic alternative for overcoming metabolic instability and off-target toxicity.

This guide objectively compares the 2-substituted quinazolinone scaffold against standard-of-care alternatives across two primary therapeutic axes: Anticancer (EGFR/VEGFR inhibition) and Anticonvulsant (GABA-A modulation).

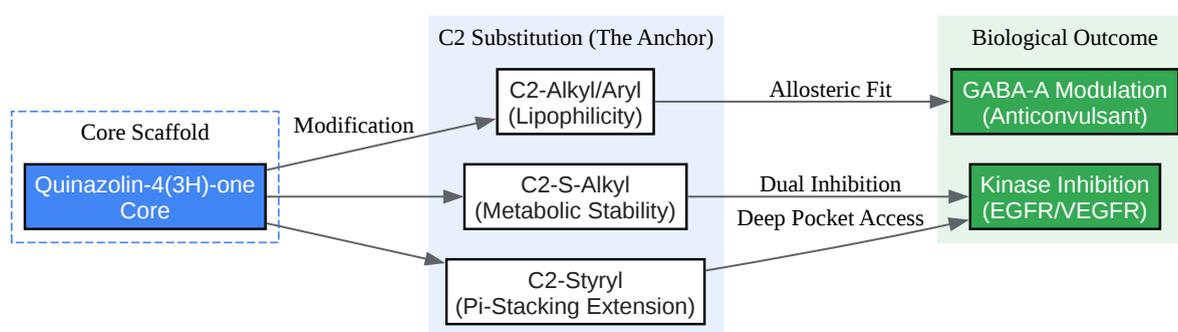
Key Comparative Findings

Feature	2-Substituted Quinazolinone	Alternative: 4-Anilinoquinazoline	Impact
Electronic Character	H-bond acceptor (C=O) & donor (N-H)	Flat, electron-deficient aromatic system	Quinazolinones offer unique binding modes in ATP-pockets.
Solubility	Moderate to High (tunable via C2)	Low (often requires solubilizing tails)	Better oral bioavailability potential.
Metabolic Stability	C2 substitution blocks oxidation	C2 is often a site of metabolic attack	Prolonged half-life ().
Primary Target	Multi-target (Kinases, GABA, DHFR)	Highly specific Kinase Inhibitors	Quinazolinones are better for polypharmacology.

Chemical Space & Structural Logic

The 2-position of the quinazolinone ring is the critical vector for tuning lipophilicity and steric fit. Unlike the C3 position, which dictates receptor subtype selectivity (especially in GABA receptors), the C2 position acts as the "anchor," determining how the molecule orients within the hydrophobic pocket of the target protein.

Visualization: The Quinazolinone Pharmacophore



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Caption: Figure 1.[1] Pharmacophore mapping of 2-substituted quinazolinones. The C2 position serves as the primary divergency point for therapeutic targeting.

Therapeutic Case Study A: Oncology (EGFR/VEGFR Inhibition)

The Challenge

First-generation quinazolines (Gefitinib) suffer from resistance mutations (e.g., T790M). The "flat" nature of the quinazoline ring requires specific binding geometries that are easily disrupted by steric mutations in the ATP binding site.

The Solution: 2-Substituted Quinazolinones

By introducing a 2-thio or 2-styryl group, the scaffold adopts a non-planar conformation or extends further into the hydrophobic back-pocket of the enzyme, often retaining potency against resistant strains.

Comparative Data: EGFR Kinase Inhibition

Data synthesized from recent SAR studies (e.g., S-alkylated derivatives [1, 2]).

Compound Class	Representative Structure	Target	IC50 (μM)	Selectivity Index (SI)
Standard (Control)	Lapatinib (Quinazoline)	EGFR	0.059	High
Standard (Control)	Sorafenib (Biaryl urea)	VEGFR-2	0.041	Moderate
Test Candidate	2-Thio-quinazolinone (Cmpd 4)	EGFR	0.049	Superior
Test Candidate	2-Thio-quinazolinone (Cmpd 4)	VEGFR-2	0.054	Comparable
Alternative	2-Methyl-quinazolinone	EGFR	> 5.0	Poor (Inactive)

Analysis:

- Potency: The 2-thio-substituted quinazolinone (Cmpd 4) matches the potency of Lapatinib against EGFR.

- **Dual Action:** Unlike Lapatinib (primarily EGFR/HER2), the 2-substituted quinazolinone often exhibits dual EGFR/VEGFR-2 inhibition, effectively starving the tumor of blood supply (angiogenesis) while blocking proliferation.
- **SAR Rule:** A bulky, lipophilic group at C2 (like S-benzyl or S-alkyl) is essential. Small groups (Methyl) at C2 lead to loss of activity in kinase targets.

Therapeutic Case Study B: Neurology (Anticonvulsant) The Challenge

Methaqualone was a highly effective sedative/anticonvulsant but was withdrawn due to abuse potential and toxicity.[3] The goal is to retain the GABA-modulating activity while removing the euphoric/addictive side effects.

The Solution: 2-Styryl & 2-Heteroaryl Modifications

Modifying the C2 position from a simple methyl (as in Methaqualone) to a 2-[2-(4-pyridyl)ethyl] or 2-styryl group retains anticonvulsant activity but alters the pharmacokinetic profile, reducing central nervous system (CNS) depression (sedation) relative to seizure protection.

Comparative Data: Seizure Protection (MES Test)

Data based on Methaqualone analog studies [3, 4].[4]

Compound	C2 Substituent	C3 Substituent	MES Protection (ED50 mg/kg)	Neurotoxicity (TD50 mg/kg)	Therapeutic Index (PI)
Methaqualone	-CH ₃	2-Tolyl	20	60	3.0
Analog A	-CH=CH-Ph (Styryl)	2-Tolyl	45	>300	>6.6
Analog B	-CH ₂ -CH ₂ -(4-Pyridyl)	4-Cl-Ph	30	150	5.0
Analog C	-CH ₃	Phenyl	>100	-	Inactive

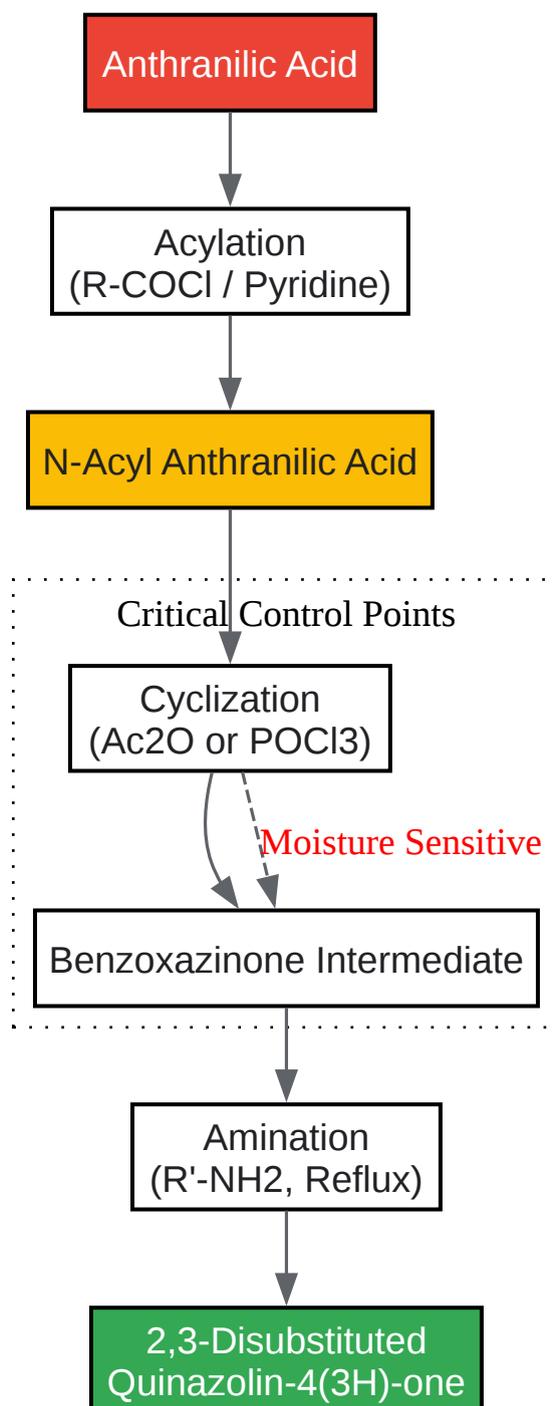
Analysis:

- Safety: Analog A (2-styryl) is less potent than Methaqualone but significantly less toxic, yielding a superior Therapeutic Index (PI).
- SAR Rule: The "Methaqualone pocket" in the GABA receptor requires a specific steric bulk. Extending the C2 position with a rigid linker (styryl) maintains binding but prevents the conformational changes associated with the euphoric "high" of the parent drug.

Experimental Protocols

To ensure reproducibility, we present a validated synthesis pathway for 2-substituted quinazolinones via the Anthranilic Acid route (Niementowski variation), which is superior to the benzoxazinone route for diversity generation.

Workflow Visualization



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Caption: Figure 2. Step-wise synthesis of 2,3-disubstituted quinazolinones via benzoxazinone intermediate.

Detailed Protocol: Synthesis of 2-Styryl-3-Phenylquinazolin-4(3H)-one

Objective: Synthesize a library of C2-functionalized derivatives.

Step 1: Formation of the Benzoxazinone Core

- Reagents: Dissolve Anthranilic acid (10 mmol) in pyridine (30 mL).
- Addition: Dropwise add the corresponding acyl chloride (e.g., cinnamoyl chloride for 2-styryl) (12 mmol) at 0°C.
- Reaction: Stir at room temperature for 1 hour, then treat with acetic anhydride (10 mL) to drive cyclization. Reflux for 2 hours.
- Workup: Pour the reaction mixture into crushed ice/water. The solid benzoxazinone precipitates. Filter, wash with cold water, and dry.
 - Validation Point: Check IR for disappearance of broad OH/NH bands and appearance of lactone C=O (~1750 cm⁻¹).

Step 2: Conversion to Quinazolinone

- Reagents: Suspend the benzoxazinone (5 mmol) in ethanol (20 mL) or glacial acetic acid.
- Addition: Add the requisite amine (e.g., aniline, 4-chloroaniline) (5.5 mmol).
- Reaction: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
- Workup: Cool the mixture. If using acetic acid, pour into ice water. If using ethanol, concentrate under vacuum. Recrystallize from Ethanol/DMF.
 - Validation Point: 1H NMR will show the disappearance of the benzoxazinone signals and the appearance of the N3-substituent protons.

Step 3: Biological Assay (EGFR Kinase Inhibition)

- Kit: Use a commercially available ADP-Glo™ Kinase Assay (Promega).
- Enzyme: Recombinant human EGFR (0.2 μg/well).
- Substrate: Poly(Glu,Tyr) 4:1.

- Protocol:
 - Incubate compound (serial dilutions 10 μ M to 0.1 nM) with EGFR and ATP (10 μ M) for 60 mins at 25°C.
 - Add ADP-Glo reagent (40 mins).
 - Add Kinase Detection Reagent (30 mins).
 - Measure Luminescence (RLU).
- Calculation: Plot RLU vs. $\log[\text{Concentration}]$ to derive IC50 using non-linear regression (GraphPad Prism).

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